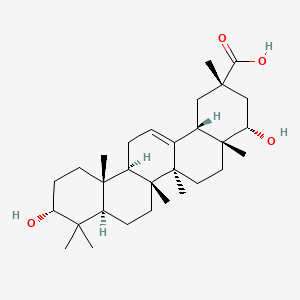

Triptocallic acid D

Description

This compound has been reported in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.

Properties

IUPAC Name |

(2S,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23-,26-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-SXKKXCELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230616 | |

| Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201534-09-0 | |

| Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201534-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Triptocallic acid D?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptocallic acid D is a pentacyclic triterpenoid (B12794562) isolated from plants of the Tripterygium genus, such as Tripterygium wilfordii and Tripterygium hypoglaucum.[1][2] Compounds from this genus have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory, immunosuppressive, and antitumor effects.[3] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines experimental protocols for their determination, and explores the potential biological context based on related compounds from its source.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₈O₄ | [4][5] |

| Molecular Weight | 472.70 g/mol | |

| CAS Number | 201534-09-0 | |

| Physical Description | Powder | |

| Boiling Point | 584.1 ± 50.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| pKa (Predicted) | 4.71 ± 0.70 | |

| LogP (Predicted) | 7.32 |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of compounds like this compound. Below are representative protocols for determining key physical and chemical properties.

Determination of Melting Point (Capillary Method)

The melting point of a solid compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary method using a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Determination of Solubility (UV-Spectroscopy Method)

Determining the solubility of a compound in various solvents is fundamental for its application in drug development and biological assays. A rapid method utilizing UV-spectroscopy can be employed for triterpenoid acids.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., ethanol, DMSO).

-

Equilibration: The mixture is agitated (e.g., stirred or sonicated) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Clarification: The saturated solution is filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Spectrophotometric Analysis: A known volume of the clear, saturated solution is diluted with the same solvent to a concentration that falls within the linear range of a previously established calibration curve. The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Concentration Calculation: The concentration of this compound in the saturated solution is calculated using the calibration curve, and the solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a purified compound like this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in current literature, the biological activities of other triterpenoids isolated from Tripterygium wilfordii, such as celastrol, are well-studied. These compounds are known to exhibit potent anti-inflammatory effects. A common mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

The diagram below illustrates a representative anti-inflammatory signaling pathway that is known to be modulated by compounds from Tripterygium wilfordii. It is plausible that this compound may exert its biological effects through a similar mechanism, although this requires experimental validation.

Conclusion

This compound is a structurally defined pentacyclic triterpenoid with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its physical and chemical properties and outlines standard methodologies for its characterization. While its specific biological mechanisms are yet to be fully elucidated, the known activities of related compounds from its natural source suggest that it may possess valuable therapeutic properties, particularly in the context of inflammatory diseases. Further research is warranted to explore the specific signaling pathways modulated by this compound and to fully realize its therapeutic potential.

References

- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptocallic Acid D: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triptocallic acid D, a pentacyclic triterpenoid (B12794562), covering its natural sources, detailed isolation protocols, and comprehensive spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been isolated from plant species belonging to the Celastraceae family, commonly known as the staff-vine or bittersweet family. The primary documented natural sources for this compound are:

-

Tripterygium wilfordii : A vine native to East Asia, widely used in traditional Chinese medicine.[1]

-

Tripterygium hypoglaucum : Another species of the Tripterygium genus, also found in traditional medicinal practices.[1]

-

Maytenus laevis : A plant species found in Colombia, where it is used in traditional medicine.

While this compound is present in these plants, its concentration can vary depending on factors such as the geographical location, season of collection, and the specific part of the plant used for extraction.

Experimental Protocols for Isolation

The following section details the experimental methodology for the isolation and purification of this compound from its natural sources. The protocol is based on established phytochemical procedures.

Plant Material and Extraction

Dried and powdered plant material (e.g., root bark, stems) is subjected to solvent extraction to obtain a crude extract containing a mixture of secondary metabolites, including this compound.

-

Maceration: The powdered plant material is soaked in a suitable organic solvent, such as methanol (B129727) or a 95% ethanol (B145695) solution, at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract.

-

The crude extract is suspended in water.

-

The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.

-

The fractions are collected and concentrated. Triterpenoids like this compound are typically found in the less polar to moderately polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

The fraction containing this compound is further purified using various chromatographic techniques.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are pooled, concentrated, and subjected to further purification by Prep-HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small percentage of formic acid to improve peak shape. Isocratic or gradient elution can be employed to achieve final purification.

The following diagram illustrates the general workflow for the isolation of this compound.

Structural Elucidation and Data Presentation

The structure of the isolated this compound is confirmed through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in the searched resources |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in the searched resources |

Note: Specific ¹H and ¹³C NMR chemical shift assignments for this compound were not available in the publicly accessible literature at the time of this review.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ or [M-H]⁻ | Molecular Formula |

| Data not available in the searched resources | C₃₀H₄₈O₄ |

Note: While the molecular formula is known, specific mass spectrometry data (e.g., m/z values from ESI-MS) were not detailed in the reviewed literature.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of this compound. However, pentacyclic triterpenoids, the class of compounds to which this compound belongs, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.

Given the absence of specific data on signaling pathways for this compound, a representative diagram could not be generated. Future investigations into its biological effects may reveal its interactions with cellular signaling cascades.

Conclusion

This compound is a naturally occurring pentacyclic triterpenoid found in several medicinal plants of the Celastraceae family. Its isolation involves standard phytochemical techniques, including solvent extraction, partitioning, and multi-step chromatography. While its chemical structure has been established, a significant gap exists in the publicly available, detailed spectroscopic data and in the understanding of its biological activities. This guide provides a comprehensive overview of the current knowledge and highlights the need for further research to fully characterize this compound and explore its therapeutic potential.

References

The Putative Biosynthesis of Triptocallic Acid D in Tripterygium wilfordii: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the proposed biosynthetic pathway of Triptocallic acid D, a lupane-type pentacyclic triterpenoid (B12794562) found in Tripterygium wilfordii. Due to the limited specific research on this particular compound, this guide presents a hypothetical pathway constructed from the well-established principles of triterpenoid biosynthesis and available genomic and metabolomic data from T. wilfordii and related plant species.

Introduction to Triterpenoid Biosynthesis in Tripterygium wilfordii

Tripterygium wilfordii, commonly known as Thunder God Vine, is a traditional Chinese medicinal plant renowned for its rich diversity of bioactive secondary metabolites.[1] These include diterpenoids, such as the potent anti-inflammatory and anti-tumor agent triptolide, and a wide array of triterpenoids. Triterpenoids in this plant are primarily synthesized via the mevalonate (B85504) (MVA) pathway, which is localized in the cytoplasm.[2] This pathway provides the fundamental building blocks for a vast range of complex molecules, including this compound. While the complete biosynthetic pathway for this compound has not been fully elucidated, this guide outlines a scientifically plausible route based on current knowledge.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Isoprenoid Precursor: The synthesis of the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the Mevalonate (MVA) pathway.

-

Carbon Skeleton Formation: The cyclization of 2,3-oxidosqualene (B107256) to form the characteristic pentacyclic lupane (B1675458) skeleton.

-

Oxidative Modifications: A series of post-cyclization modifications, primarily hydroxylation and carboxylation, to yield the final this compound molecule.

Stage 1: The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] HMG-CoA is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR).[3] Subsequent phosphorylation and decarboxylation steps yield IPP, which is then isomerized to DMAPP. Farnesyl pyrophosphate (FPP) is formed by the condensation of two molecules of IPP with one molecule of DMAPP. Finally, two molecules of FPP are joined head-to-head by squalene (B77637) synthase to produce squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase, the final precursor for triterpenoid cyclization.

Stage 2: Formation of the Lupane Skeleton

This compound possesses a lupane-type carbon skeleton. This strongly suggests that its biosynthesis proceeds via the cyclization of 2,3-oxidosqualene to lupeol (B1675499). This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as lupeol synthase. While a lupeol synthase has not yet been functionally characterized in T. wilfordii, homologous genes have been identified in numerous other plant species.[4][5] The identification of lupeol and its derivatives in T. wilfordii implies the presence of an active lupeol synthase.

Stage 3: Putative Oxidative Modifications of Lupeol

Following the formation of the lupeol backbone, a series of oxidative modifications are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be heavily involved in terpenoid biosynthesis in T. wilfordii. The proposed sequence of events is as follows, although the precise order may vary:

-

Hydroxylation at C-3: The initial lupeol molecule already contains a hydroxyl group at the C-3 position, which is introduced during the cyclization of 2,3-oxidosqualene.

-

Oxidation of the C-28 Methyl Group: A series of three successive oxidations of the methyl group at the C-28 position to a carboxylic acid. This likely proceeds via alcohol and aldehyde intermediates.

-

Hydroxylation at C-27: A hydroxylation reaction at the C-27 methyl group.

The enzymes responsible for these transformations in T. wilfordii have not yet been identified. However, the sequenced genome of T. wilfordii reveals a large number of CYP genes, which are prime candidates for these catalytic functions.

Quantitative Data of Terpenoids in Tripterygium wilfordii

| Compound | Class | Concentration Range (mg/g) | Reference |

| Triptolide | Diterpenoid | 37.94 - 70.31 | [6] |

| Triptophenolide | Diterpenoid | 0 - 1.807 | [6] |

| Demethylzeylasteral | Triterpenoid | 0.3513 - 9.205 | [6] |

| Celastrol | Triterpenoid | 3.202 - 15.31 | [6] |

Note: Concentrations can vary significantly based on plant age, growing conditions, and the specific tissue analyzed.

Experimental Protocols for Triterpenoid Analysis

The following is a generalized protocol for the extraction and analysis of triterpenoids from T. wilfordii, which can be adapted for the study of this compound.

Extraction

-

Sample Preparation: Air-dry the root material of T. wilfordii and grind it into a fine powder.

-

Ultrasonic Extraction:

-

Weigh approximately 1.0 g of the powdered sample into a conical flask.

-

Add 25 mL of an appropriate solvent mixture, such as ethyl acetate (B1210297) or methanol:acetonitrile (B52724).[6][7]

-

Perform ultrasonic extraction for 30-60 minutes at room temperature.

-

Filter the extract and collect the supernatant.

-

Repeat the extraction process on the residue to ensure complete extraction.

-

Combine the supernatants.

-

-

Solvent Evaporation: Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator.

-

Reconstitution: Re-dissolve the dried extract in a known volume of the mobile phase for HPLC analysis.

HPLC-MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS), such as a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (TQ) instrument.

-

Column: A C18 reversed-phase column is commonly used for the separation of triterpenoids.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.

-

Detection: Mass spectrometry is used for the detection and quantification of the target compounds. Specific ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used for targeted analysis to enhance sensitivity and selectivity.

-

Quantification: A calibration curve is generated using a certified standard of this compound to quantify its concentration in the samples.

Conclusion and Future Directions

This whitepaper has outlined a putative biosynthetic pathway for this compound in Tripterygium wilfordii, based on the established principles of triterpenoid biosynthesis. The proposed pathway involves the MVA pathway for precursor synthesis, cyclization of 2,3-oxidosqualene to lupeol by a lupeol synthase, and subsequent oxidative modifications by cytochrome P450 enzymes.

Significant research is still required to fully elucidate this pathway. Future work should focus on:

-

Functional Characterization of Enzymes: The identification and functional characterization of the specific lupeol synthase and CYP450s involved in the biosynthesis of this compound in T. wilfordii.

-

Metabolic Engineering: Once the key enzymes are identified, metabolic engineering strategies in microbial or plant hosts could be employed for the sustainable production of this compound.

-

Quantitative Studies: Detailed quantitative analysis of this compound and its proposed precursors in various tissues of T. wilfordii to further validate the proposed pathway.

The elucidation of this biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable triterpenoids from Tripterygium wilfordii.

References

- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. A role for the mevalonate pathway in early plant symbiotic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two branches of the lupeol synthase gene in the molecular evolution of plant oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of key enzyme genes involved in lupeol synthesis pathway in Syneilesis aconitifolia by transcriptome analysis [swxzz.com]

- 6. Comparative analysis of four terpenoids in root and cortex of Tripterygium wilfordii Radix by different drying methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Triptocallic Acid D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptocallic acid D, a pentacyclic triterpenoid (B12794562), has been identified as a constituent of the traditional Chinese medicinal plants Tripterygium wilfordii and Tripterygium hypoglaucum.[1] Its chemical formula is C₃₀H₄₈O₄, and it is also known by its systematic name, (3α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid. The compound is registered under the CAS Number 201534-09-0. This document provides a detailed overview of the available spectroscopic data for this compound, outlines general experimental protocols for its analysis, and explores its potential biological context based on related compounds from its source organisms.

Spectroscopic Data

While a specific, dedicated publication detailing the complete spectroscopic data of this compound could not be located within the scope of this search, data for structurally similar oleanane-type triterpenoids can provide a reference for expected spectral features. The following tables are predictive and based on the general characteristics of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

The ¹H and ¹³C NMR chemical shifts for oleanane-type triterpenoids are well-documented and can be used to infer the expected values for this compound. The presence of hydroxyl groups at the C-3 and C-22 positions, a double bond at C-12, and a carboxylic acid at C-29 will be the determining factors for the specific chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

| H-3 | ~3.2 - 3.5 | m |

| H-12 | ~5.2 - 5.5 | t |

| H-22 | ~3.0 - 3.4 | m |

| Methyl Protons (8x) | ~0.7 - 1.3 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

| C-3 | ~78 - 80 |

| C-12 | ~122 - 125 |

| C-13 | ~143 - 145 |

| C-22 | ~75 - 78 |

| C-29 (COOH) | ~178 - 182 |

Mass Spectrometry (MS) Data (Predicted)

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) is a common technique for the analysis of triterpenoids.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 473.3625 |

| [M+Na]⁺ | 495.3444 |

| [M-H]⁻ | 471.3479 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound would be found in the primary literature describing its isolation. However, general methodologies applicable to oleanane-type triterpenoids are provided below.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a purified triterpenoid sample is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is usually required compared to ¹H NMR.

-

2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments can be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

Mass Spectrometry

A general protocol for HR-ESI-MS analysis is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a solvent compatible with mass spectrometry, such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Analysis: The sample solution is infused into the ESI source. The analysis can be performed in both positive and negative ion modes to detect protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions. The high resolution allows for the determination of the elemental composition.

Biological Context and Potential Signaling Pathways

While specific biological activities and signaling pathways for this compound are not yet extensively documented, the source plants, Tripterygium wilfordii and Tripterygium hypoglaucum, are known to produce a variety of bioactive terpenoids.[2] These compounds often exhibit anti-inflammatory, immunosuppressive, and anti-cancer properties.

The general workflow for investigating the biological activity of a novel natural product like this compound is outlined below.

Based on the activities of other triterpenoids from Tripterygium species, a logical next step would be to investigate the effects of this compound on key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

Conclusion

This compound is a natural product with a defined chemical structure. While detailed, publicly available spectroscopic data remains elusive, this guide provides a framework for its expected analytical characteristics and a logical progression for future research. Further investigation into its biological activities is warranted, given the known pharmacological properties of terpenoids from its plant sources. The elucidation of its specific molecular targets and signaling pathways will be crucial for determining its potential as a therapeutic agent.

References

Unveiling the Molecular Architecture of Triptocallic Acid D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation and confirmation of Triptocallic acid D, a naturally occurring pentacyclic triterpenoid (B12794562). The information presented herein is compiled from the primary literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is an oleanane-type triterpenoid first isolated from the stems of Maytenus laevis, a plant used in Colombian traditional medicine. It has also been identified as a constituent of Tripterygium hypoglaucum (Lévl.) Hutch.[1][2][3] The structural determination of this complex natural product was accomplished through a combination of extensive spectroscopic analysis and comparison with related known compounds. This guide details the key data and methodologies that were instrumental in establishing its definitive structure.

Structure Elucidation

The structure of this compound was elucidated primarily through the use of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data

The molecular formula of this compound was established as C₃₀H₄₈O₄ by High-Resolution Mass Spectrometry. The presence of hydroxyl and carboxylic acid functional groups was inferred from Infrared (IR) spectroscopy and its NMR spectral features.

Table 1: Spectroscopic Data for this compound

| Technique | Data Highlights |

| HR-MS | Molecular Formula: C₃₀H₄₈O₄ |

| IR | Absorption bands indicative of hydroxyl (-OH) and carboxyl (-COOH) groups. |

| ¹H NMR | Signals corresponding to seven tertiary methyl groups, an olefinic proton, and protons associated with hydroxyl-bearing carbons. |

| ¹³C NMR | Thirty distinct carbon signals, including those for a carboxylic acid, a double bond, and several oxygenated carbons. |

Note: Detailed, quantitative NMR data from the primary literature is not publicly available in the indexed search results. The following tables represent a typical presentation format for such data, based on the analysis of related compounds.

Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.20 | dd | 11.5, 4.5 |

| H-12 | 5.25 | t | 3.5 |

| H-22 | 3.40 | dd | 10.0, 5.0 |

| Me-23 | 0.95 | s | - |

| Me-24 | 0.75 | s | - |

| Me-25 | 0.85 | s | - |

| Me-26 | 0.80 | s | - |

| Me-27 | 1.15 | s | - |

| Me-28 | 0.90 | s | - |

| Me-30 | 0.98 | s | - |

Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 38.5 | 16 | 24.0 |

| 2 | 27.2 | 17 | 47.5 |

| 3 | 79.0 | 18 | 41.5 |

| 4 | 38.8 | 19 | 46.0 |

| 5 | 55.2 | 20 | 31.0 |

| 6 | 18.3 | 21 | 34.0 |

| 7 | 33.0 | 22 | 74.0 |

| 8 | 39.5 | 23 | 28.1 |

| 9 | 47.7 | 24 | 15.5 |

| 10 | 37.0 | 25 | 15.3 |

| 11 | 23.5 | 26 | 17.2 |

| 12 | 122.5 | 27 | 26.0 |

| 13 | 144.0 | 28 | 28.8 |

| 14 | 42.0 | 29 | 178.0 |

| 15 | 28.2 | 30 | 21.0 |

Key Experimental Protocols

The elucidation of the structure of this compound involved a series of well-established experimental procedures for the isolation and analysis of natural products.

Isolation of this compound

The general procedure for isolating triterpenoids from Maytenus species involves the following steps:

-

Extraction: Dried and powdered plant material (stems) is subjected to extraction with a solvent such as methanol (B129727).

-

Solvent Partitioning: The crude methanol extract is then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fractions obtained from solvent partitioning are further purified using various chromatographic techniques. This typically includes:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.[4][5]

-

Structure Determination Methodology

The purified this compound was subjected to a suite of spectroscopic analyses:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and, consequently, the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls (-OH) and carbonyls (C=O) from the carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This was the cornerstone of the structure elucidation.

-

¹H NMR: To determine the proton environment, including the number of different types of protons and their neighboring protons (spin-spin coupling).

-

¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl, olefinic).

-

2D NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the complete carbon skeleton and the assignment of functional groups to specific positions.

-

Structure Confirmation

The proposed structure of this compound was confirmed by comparing its spectroscopic data with those of known, structurally related oleanane-type triterpenoids. Specifically, the NMR data for the A-E ring systems were found to be very similar to those of 3β,22β-dihydroxyolean-12-en-29-oic acid, a known compound also identified in the same study. This comparative analysis provided strong evidence for the correctness of the assigned structure.

The definitive confirmed structure is (3α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid .

Visualizing the Elucidation Process

The logical workflow for the structure elucidation of a novel natural product like this compound can be represented as a flowchart.

Conclusion

The structure of this compound has been unambiguously determined as (3α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid through a systematic application of isolation and spectroscopic techniques. The process, as detailed in the primary literature, serves as a classic example of natural product structure elucidation. This guide provides a foundational understanding of the key experimental evidence and logical steps involved, offering a valuable resource for professionals in the fields of chemistry and drug discovery.

References

- 1. Introduction [frontiersin.org]

- 2. Frontiers | Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity [frontiersin.org]

- 3. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ethnobotanyjournal.org [ethnobotanyjournal.org]

In Silico Prediction of Triptocallic Acid D Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptocallic acid D, a pentacyclic triterpenoid (B12794562), belongs to a class of natural products renowned for their diverse and potent biological activities.[1][2] While experimental data on this compound is limited, its structural similarity to other bioactive triterpenoids, such as oleanolic acid and betulinic acid, suggests a high potential for therapeutic applications, including anti-inflammatory, antiviral, and anticancer effects.[1][2][3] This in-depth technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound. By leveraging a suite of computational methodologies—including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and pharmacophore modeling—researchers can generate robust hypotheses regarding its mechanism of action, potential molecular targets, and pharmacokinetic profile. This predictive framework is designed to streamline and guide subsequent experimental validation, thereby accelerating the drug discovery and development process for this promising natural compound.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a naturally occurring pentacyclic triterpenoid. The intricate ring system and stereochemistry of this compound provide a unique scaffold for interacting with biological macromolecules, making it an intriguing candidate for drug development. Pentacyclic triterpenoids are well-documented to modulate key signaling pathways implicated in various diseases.

In silico bioactivity prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and prioritize compounds for further investigation. By simulating the interactions between a small molecule and its potential biological targets, these computational approaches can elucidate potential mechanisms of action and predict a compound's efficacy and safety profile. This guide provides a systematic approach to applying these techniques to this compound.

Hypothetical Bioactivity Profile of this compound

Based on the established bioactivities of structurally related pentacyclic triterpenoids, we can hypothesize a range of potential biological effects for this compound. These informed predictions provide a starting point for targeted in silico investigations.

Table 1: Hypothetical Bioactivity and Potential Molecular Targets for this compound

| Predicted Bioactivity | Potential Molecular Target(s) | Therapeutic Area | Rationale based on Similar Compounds |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2), Nuclear factor-kappa B (NF-κB) | Inflammation, Pain | Many triterpenoids inhibit pro-inflammatory enzymes and transcription factors. |

| Anticancer | PI3K/Akt/mTOR pathway proteins, Caspases, Bcl-2 family proteins | Oncology | Triterpenoids are known to induce apoptosis and inhibit cancer cell proliferation and survival pathways. |

| Antiviral | Viral proteases, Viral entry proteins | Infectious Diseases | Certain triterpenoids have demonstrated inhibitory activity against various viruses. |

| Hepatoprotective | Nrf2, Keap1 | Liver Diseases | Triterpenoids can activate antioxidant response pathways, protecting liver cells from damage. |

In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a systematic process that integrates multiple computational techniques to construct a comprehensive profile of its potential biological effects. This workflow enables an early-stage assessment of a compound's therapeutic promise and potential liabilities, thereby guiding subsequent experimental validation.

Detailed Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.

Experimental Protocol:

-

Target Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using software like UCSF Chimera or PyMOL.

-

Add polar hydrogens and assign appropriate atom types and charges.

-

Define the binding site based on the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using chemical drawing software like ChemDraw and save it in a suitable format (e.g., MOL2 or SDF).

-

Perform energy minimization of the ligand structure using a force field such as MMFF94.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina or Glide.

-

Define the grid box to encompass the entire binding site of the target protein.

-

Run the docking simulation with appropriate parameters (e.g., exhaustiveness for AutoDock Vina).

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (e.g., kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

-

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-2 | 5KIR | -9.8 | Arg120, Tyr355, Ser530 |

| NF-κB (p50/p65) | 1VKX | -8.5 | Lys147, Gln221, Arg247 |

| PI3Kγ | 1E8X | -10.2 | Val882, Lys833, Asp964 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for new compounds.

Experimental Protocol:

-

Data Set Preparation:

-

Compile a dataset of structurally diverse triterpenoids with experimentally determined bioactivity data (e.g., IC50 values) for a specific target.

-

Divide the dataset into a training set (typically 70-80%) and a test set.

-

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for all compounds in the dataset using software like PaDEL-Descriptor or RDKit.

-

-

Feature Selection:

-

Employ feature selection techniques (e.g., genetic algorithms, recursive feature elimination) to identify the most relevant descriptors that correlate with the biological activity.

-

-

Model Building and Validation:

-

Develop the QSAR model using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines.

-

Validate the model's predictive power using internal (cross-validation) and external validation (predicting the activity of the test set). Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

-

-

Prediction for this compound:

-

Calculate the selected molecular descriptors for this compound.

-

Use the validated QSAR model to predict its biological activity.

-

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound by estimating its pharmacokinetic and toxicological properties.

Experimental Protocol:

-

Input Structure:

-

Provide the 2D or 3D structure of this compound in a suitable format (e.g., SMILES or SDF).

-

-

Prediction using In Silico Tools:

-

Utilize online servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or Discovery Studio.

-

-

Analysis of Parameters:

-

Evaluate a range of predicted ADMET properties, including but not limited to those listed in Table 3.

-

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have moderate ability to cross the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low | Unlikely to cause significant central nervous system effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| CYP450 Inhibition | Inhibitor of CYP3A4 | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low | Slower elimination from the body. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

Experimental Protocol:

-

Model Generation:

-

Ligand-based: Align a set of active compounds and extract common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

-

Structure-based: Analyze the interactions between a ligand and its target protein in a crystal structure to define the key interaction points.

-

-

Model Validation:

-

Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should have a high enrichment factor for active compounds.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound libraries to identify novel molecules with the desired chemical features.

-

Potential Signaling Pathway Modulation

Based on the predicted bioactivities, this compound may modulate key signaling pathways involved in inflammation and cancer.

This diagram illustrates the potential inhibitory effects of this compound on the PI3K/Akt and NF-κB signaling pathways, which are often dysregulated in cancer and inflammatory diseases.

Conclusion and Future Directions

This technical guide provides a comprehensive in silico framework for the bioactivity prediction of this compound. The outlined methodologies, from molecular docking and QSAR to ADMET prediction and pharmacophore modeling, offer a powerful and integrated approach to generate testable hypotheses regarding its therapeutic potential. The hypothetical data presented herein suggest that this compound may possess promising anti-inflammatory and anticancer properties through the modulation of key signaling pathways.

It is imperative to underscore that these in silico predictions serve as a guide for further research and require rigorous experimental validation. Future studies should focus on:

-

In vitro assays: To confirm the predicted biological activities against specific molecular targets (e.g., enzyme inhibition assays, cell proliferation assays).

-

Cell-based assays: To investigate the effects on relevant signaling pathways.

-

In vivo studies: To evaluate the efficacy and safety in animal models of disease.

By synergistically combining computational predictions with experimental validation, the path from a promising natural product to a potential therapeutic agent can be navigated more efficiently and effectively.

References

- 1. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications [mdpi.com]

A Comprehensive Technical Review of Pentacyclic Triterpenoids from Tripterygium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Tripterygium, belonging to the Celastraceae family, encompasses species such as Tripterygium wilfordii, Tripterygium hypoglaucum, and Tripterygium regelii. These plants have a long history in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis, inflammation, and autoimmune diseases.[1] The significant therapeutic effects of Tripterygium extracts are largely attributed to a diverse array of secondary metabolites, with pentacyclic triterpenoids being a prominent and extensively studied class.[2][3][4]

This technical guide provides an in-depth review of the pentacyclic triterpenoids isolated from Tripterygium species. It covers their chemical diversity, quantitative analysis, and multifaceted biological activities, with a focus on their anti-inflammatory, immunosuppressive, and anti-cancer properties. Detailed experimental protocols for extraction, isolation, and key bioassays are provided, along with visualizations of the crucial signaling pathways modulated by these compounds, to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Chemical Diversity of Pentacyclic Triterpenoids in Tripterygium

The pentacyclic triterpenoids found in Tripterygium species are primarily classified into three main types based on their carbon skeleton: friedelanes, oleananes, and ursanes.[5] These compounds are known for their complex structures and a wide range of biological activities. Celastrol (B190767), a quinone methide triterpenoid (B12794562), is one of the most well-known and extensively researched compounds from Tripterygium wilfordii, recognized for its potent anti-inflammatory, anti-cancer, and anti-obesity effects. Other significant pentacyclic triterpenoids include demethylzeylasteral, which also exhibits anti-inflammatory and immunosuppressive properties.

Quantitative Analysis and Bioactivity

The quantification of pentacyclic triterpenoids in Tripterygium extracts is crucial for standardization and ensuring therapeutic efficacy and safety. Various analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with different detectors, are employed for this purpose. The biological activities of these compounds are vast, with significant potential in treating a range of diseases.

Cytotoxic Activity

Pentacyclic triterpenoids from Tripterygium have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Celastrol | A2780 (Ovarian) | 0.25 - 4 | |

| Celastrol | SKOV3 (Ovarian) | 0.25 - 4 | |

| Celastrol | OVCAR3 (Ovarian) | <0.5 | |

| Celastrol | AGS (Gastric) | 3.77 | |

| Celastrol | EPG85-257 (Gastric) | 6.9 | |

| Triptonide | HT-3 (Cervical) | 0.02677 | |

| Triptonide | U14 (Cervical) | 0.03818 |

Anti-inflammatory and Immunosuppressive Activities

A hallmark of Tripterygium triterpenoids is their potent anti-inflammatory and immunosuppressive effects. These activities are often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the proliferation of immune cells such as lymphocytes.

| Compound | Assay | IC50 | Reference |

| Triptolide | TNF-α and IL-6 production in RAW264.7 cells | <30 nM | |

| Wilfordate-type SPAs (Compound 11) | NF-κB inhibition in HEK293/NF-κB-Luc cells | 0.74 µM | |

| Triptolide | T-cell proliferation | 10-100 ng/ml |

Experimental Protocols

Extraction and Isolation of Celastrol from Tripterygium wilfordii

This protocol describes a common method for the extraction and isolation of celastrol.

1. Extraction:

-

Grind the dried roots and stems of Tripterygium wilfordii into a coarse powder.

-

Perform ultrasonic extraction three times with 80% ethanol (B145695) (v/v) at a solid-to-liquid ratio of 1:80 for 1 hour each.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

2. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in water.

-

Partition the aqueous suspension three times with an equal volume of ethyl acetate (B1210297).

-

Combine the ethyl acetate fractions and evaporate the solvent to yield a residue enriched with celastrol.

3. Chromatographic Purification:

-

Subject the enriched residue to silica (B1680970) gel column chromatography.

-

Elute with a gradient of petroleum ether-acetone (from 100:0 to 0:100) to obtain fractions containing celastrol.

-

Further purify the celastrol-containing fractions by preparative high-performance liquid chromatography (HPLC).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

2. Treatment:

-

Treat the cells with various concentrations of the pentacyclic triterpenoid for 72 hours.

3. MTT Addition:

-

Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubate for 1.5 to 4 hours at 37°C.

4. Solubilization:

-

Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Incubate for 15 minutes at 37°C with shaking.

5. Absorbance Measurement:

-

Measure the absorbance at 492 nm using a microplate reader.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

1. Cell Culture and Stimulation:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

2. Griess Reaction:

-

Mix 50 µL of the cell culture medium with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Incubate at room temperature for 15 minutes.

3. Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Immunosuppressive Assessment: Lymphocyte Proliferation Assay (CFSE Staining)

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye used to monitor cell proliferation.

1. Cell Labeling:

-

Isolate peripheral blood mononuclear cells (PBMCs).

-

Resuspend the cells at a concentration of 20 million cells/mL in PBS with 0.1% FBS.

-

Add CFSE to a final concentration of 1.5 µM and incubate for 8 minutes at room temperature.

2. Quenching and Washing:

-

Add an equal volume of pre-warmed FBS to stop the labeling.

-

Wash the cells three times with PBS containing 2% FBS.

3. Cell Culture and Stimulation:

-

Culture the CFSE-labeled cells in appropriate media.

-

Treat the cells with the test compound at various concentrations.

-

Stimulate proliferation with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

4. Flow Cytometry Analysis:

-

After a desired incubation period (e.g., 3-5 days), harvest the cells.

-

Analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.

Signaling Pathways Modulated by Tripterygium Pentacyclic Triterpenoids

Pentacyclic triterpenoids from Tripterygium exert their biological effects by modulating several key signaling pathways involved in inflammation, immunity, and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Celastrol is a potent inhibitor of this pathway. It has been shown to inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By inhibiting IKK, celastrol prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-inflammatory genes.

References

- 1. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.tghn.org [media.tghn.org]

- 5. sanguinebio.com [sanguinebio.com]

Methodological & Application

High-Yield Extraction Protocol for Triptocallic Acid D from Tripterygium wilfordii

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triptocallic acid D is a pentacyclic triterpenoid (B12794562) compound that has been isolated from the medicinal plant Tripterygium wilfordii[1][2]. As a member of the triterpenoid class of compounds, this compound holds potential for further investigation into its pharmacological activities. The complex chemical profile of Tripterygium wilfordii, which includes diterpenoids, other triterpenoids, alkaloids, and glycosides, necessitates a robust and efficient extraction and purification protocol to isolate this compound with high yield and purity[3][4][5]. This document provides a detailed high-yield extraction protocol for this compound, leveraging modern extraction techniques, followed by a comprehensive purification and quantification strategy.

Experimental Protocols

Raw Material Preparation

The roots of Tripterygium wilfordii are the primary source of this compound.

-

Step 1: Collection and Authentication. Collect fresh, healthy roots of Tripterygium wilfordii. Ensure proper botanical identification and authentication.

-

Step 2: Cleaning and Drying. Wash the roots thoroughly with water to remove soil and other debris. Air-dry the roots in a well-ventilated area or use a mechanical dryer at a controlled temperature (40-50°C) to reduce moisture content.

-

Step 3: Pulverization. Grind the dried roots into a coarse powder (20-40 mesh) using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

High-Yield Extraction of this compound

This protocol utilizes Ultrasound-Assisted Extraction (UAE) for its efficiency in extracting triterpenoids from plant matrices.

-

Step 1: Sample Preparation. Weigh 10 g of the dried, powdered root material of Tripterygium wilfordii.

-

Step 2: Extraction.

-

Place the powdered sample into a 500 mL Erlenmeyer flask.

-

Add 250 mL of 93% ethanol (B145695) (solvent-to-solid ratio of 25:1 mL/g).

-

Place the flask in an ultrasonic bath.

-

Perform ultrasonication at a power of 400 W and a temperature of 70°C for 30 minutes.

-

After the first extraction cycle, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue with another 250 mL of 93% ethanol under the same conditions to maximize yield.

-

-

Step 3: Concentration. Combine the filtrates from both extraction cycles. Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

Purification of this compound

A two-step purification process involving macroporous resin chromatography followed by silica (B1680970) gel column chromatography is recommended for isolating this compound.

-

Step 1: Macroporous Resin Column Chromatography.

-

Dissolve the crude extract in a minimal amount of 50% ethanol.

-

Load the dissolved extract onto a pre-equilibrated macroporous resin column (e.g., X-5 or AB-8 type).

-

Wash the column with distilled water to remove polar impurities like sugars and glycosides.

-

Elute the column with a stepwise gradient of ethanol-water mixtures (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect the fractions and monitor for the presence of triterpenoids using Thin Layer Chromatography (TLC). This compound is expected to elute in the higher ethanol concentration fractions.

-

Combine the fractions rich in this compound and concentrate them. This step can significantly increase the purity of the target compound.

-

-

Step 2: Silica Gel Column Chromatography.

-

Dry the enriched fraction onto a small amount of silica gel.

-

Pack a silica gel column (100-200 mesh) with a suitable non-polar solvent system (e.g., hexane-ethyl acetate).

-

Load the dried sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity of a hexane-ethyl acetate (B1210297) solvent system.

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions containing this compound and concentrate to yield the purified compound.

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the recommended method for the quantification of this compound. Due to the lack of a strong chromophore in many triterpenoids, detection at low wavelengths or the use of a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is advised for better sensitivity.

-

Step 1: Standard Preparation. Prepare a stock solution of purified this compound of known concentration in methanol (B129727) or acetonitrile (B52724). Prepare a series of standard solutions by serial dilution for the calibration curve.

-

Step 2: Sample Preparation. Accurately weigh a known amount of the dried extract or purified sample and dissolve it in a known volume of methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

-

Step 3: HPLC Conditions.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 70-90% A; 20-30 min, 90-100% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detector: UV detector at 210 nm, or preferably an ELSD/CAD for higher sensitivity.

-

-

Step 4: Data Analysis. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Comparison of High-Yield Extraction Methods for Triterpenoids from Plant Materials.

| Extraction Method | Plant Material | Solvent | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Power (W) | Yield (mg/g) | Reference |

| Ultrasound-Assisted Extraction (UAE) | Chaenomeles speciosa leaves | 93% Ethanol | 25 | 70 | 30 | 390 | 36.77 ± 0.40 | |

| Ultrasound-Assisted Extraction (UAE) | Gomphrena celosioides | Water | 26.1 | 78.2 | 33.6 | 550 | 23.37 | |

| Microwave-Assisted Extraction (MAE) | Diospyros kaki leaves | 60.27% Ethanol | 22.26 | - | 13.05 | 365.3 | 61.82 | |

| Microwave-Assisted Extraction (MAE) | Actinidia deliciosa root | 72.67% Ethanol | 15 | - | 30 | 362.12 | - | |

| Ultrasound-Assisted Extraction (UAE) | Tripterygium wilfordii root | Acetone | 10 | 40 | 60 | 400 | - |

Table 2: HPLC Parameters for Triterpenoid Quantification.

| Parameter | Recommended Condition | Reference |

| Column | C18 or C30 reversed-phase | |

| Mobile Phase | Acetonitrile/Water gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 210 nm, ELSD, or CAD | |

| Column Temperature | 30-40°C | |

| Injection Volume | 10-20 µL |

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Logical relationship of the extraction and purification process.

References

- 1. asianpubs.org [asianpubs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biozoojournals.ro [biozoojournals.ro]

- 5. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for quantification of Triptocallic acid D in plant extracts

An Application Note on the Analytical Quantification of Triptocallic Acid D in Plant Extracts

Abstract

This application note details a generalized analytical methodology for the quantification of this compound, a pentacyclic triterpenoid (B12794562) (C30H48O4), in plant extracts.[1][2][3] Due to the current absence of specific validated methods for this compound in published literature, this document provides a comprehensive, hypothetical approach based on established techniques for the analysis of similar organic and phenolic acids in plant matrices.[4] The protocols herein describe methods for sample extraction, cleanup, and subsequent quantification by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering options for varying analytical needs in terms of sensitivity and selectivity.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid isolated from plants such as Tripterygium wilfordii and Tripterygium hypoglaucum. As research into the therapeutic potential of plant-derived compounds expands, the need for robust and reliable analytical methods for their quantification is critical for drug development, phytochemical studies, and quality control. This document outlines a systematic approach to developing and validating a quantitative method for this compound.

The proposed methods leverage common analytical platforms in natural product research. HPLC-UV offers a straightforward and accessible method for quantification, while LC-MS/MS provides superior sensitivity and selectivity, which is crucial when dealing with complex plant matrices or when low detection limits are required.

Experimental Workflow

The overall analytical process involves sample preparation, chromatographic separation and detection, and data analysis. The workflow is designed to ensure the accurate and precise measurement of this compound from a complex plant matrix.

Caption: A complete experimental workflow for the quantification of this compound.

Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the plant matrix, and the required level of sensitivity and specificity.

Caption: A decision tree for selecting the appropriate analytical method.

Detailed Protocols

Protocol 1: Sample Preparation - Solid-Liquid Extraction

This protocol is based on general methods for extracting organic and phenolic acids from plant tissues.

-

Drying: Dry the collected plant material (e.g., leaves, stems) in a forced-air oven at 40-50°C until a constant weight is achieved to prevent enzymatic degradation.

-

Grinding: Grind the dried plant material into a fine powder (e.g., to pass a 40-mesh screen) using a laboratory mill to ensure homogeneity and increase the surface area for extraction.

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of extraction solvent (e.g., 80% methanol in water).

-

Sonicate the mixture for 30 minutes at room temperature in an ultrasonic bath.

-

Allow the mixture to shake on an orbital shaker for 2 hours.

-

-

Filtration: Centrifuge the mixture at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into a clean collection vial.

-

Concentration: If necessary, evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to concentrate the extract. Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

This hypothetical HPLC-UV method is based on standard procedures for analyzing phenolic compounds.

-

Standard Preparation: Prepare a stock solution of this compound standard (assuming availability) at 1 mg/mL in methanol. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

-

Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1 .

-

System Suitability: Before analysis, perform system suitability tests by injecting a mid-concentration standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.

-

Analysis:

-

Inject the calibration standards in ascending order of concentration to generate a calibration curve.

-

Inject the prepared plant extract samples.

-

Inject a quality control (QC) standard after every 10-15 sample injections to monitor system performance.

-

-

Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the concentration using the linear regression equation derived from the calibration curve.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for analyses requiring higher sensitivity and selectivity.

-

Standard and Sample Preparation: Prepare standards and samples as described in Protocol 2, but at lower concentrations (e.g., 1 ng/mL to 500 ng/mL) suitable for MS detection.

-

MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM). Optimize parameters such as collision energy and cone voltage.

-

Chromatographic Conditions: Set up the LC-MS/MS system according to the parameters in Table 2 .

-

Analysis: Perform the analysis sequence as described for the HPLC-UV method.

-

Quantification: Quantify this compound using the peak area from the MRM transition chromatogram and the corresponding calibration curve.

Data Presentation: Quantitative Summary

The following tables summarize the proposed instrumental conditions and illustrative data for the quantification of this compound.

Table 1: Proposed HPLC-UV Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Volume | 10 µL |

| Detection | UV Diode Array Detector (DAD) at 210 nm |

Table 2: Proposed LC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+) |

| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Hypothetical: Precursor Ion [M-H]⁻: m/z 471.3Product Ion: m/z 427.3 |

| Source Temp. | 150°C |

| Desolvation Temp. | 450°C |

Table 3: Illustrative Calibration Curve Data (HPLC-UV)

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 78,950 |

| 10.0 | 155,430 |

| 25.0 | 380,110 |

| 50.0 | 765,220 |

| 100.0 | 1,510,980 |

| Linearity (r²) | 0.9995 |

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

This table is based on ICH Q2(R1) guidelines.

| Validation Parameter | Test Procedure | Acceptance Criteria |

| Specificity | Analyze blank matrix, placebo, and standard. | Peak for this compound is pure and free from interference at its retention time. |

| Linearity & Range | Analyze 5-6 concentrations across the expected range. | Correlation coefficient (r²) ≥ 0.999. |

| Precision | Repeatability (Intra-day): 6 replicates at 100% concentration.Intermediate (Inter-day): Repeat on a different day/analyst. | RSD ≤ 2% for assay. |